Unraveling the Enigma of CAS 1554317-18-8: A Technical Impasse
A comprehensive investigation into the chemical entity designated by CAS Registry Number 1554317-18-8 has revealed a significant information void, precluding the creation of a detailed technical guide as requested. Despi...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive investigation into the chemical entity designated by CAS Registry Number 1554317-18-8 has revealed a significant information void, precluding the creation of a detailed technical guide as requested. Despite extensive searches across chemical databases, supplier catalogs, and scientific literature, no publicly available data directly links this CAS number to a specific chemical name, molecular structure, or any associated safety and handling information.
This lack of accessible information presents a critical challenge for researchers, scientists, and drug development professionals. The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for a specific chemical substance, and its primary function is to provide a clear and unambiguous reference point. However, in the case of CAS 1554317-18-8, this fundamental link between the identifier and the substance it represents is not publicly established.
This situation could arise from several factors:
Proprietary Nature: The compound may be a proprietary substance under active research and development by a commercial entity that has not yet disclosed the chemical structure or associated data to the public.
Novelty of the Compound: It is possible that this CAS number has been assigned to a very new chemical entity, and information has not yet been disseminated into public-domain databases.
Data Entry Error: There is a possibility of a typographical error in the provided CAS number.
Without a confirmed chemical identity, it is impossible to fulfill the core requirements of an in-depth technical guide. Key areas that remain inaccessible include:
Chemical and Physical Properties: Crucial data such as molecular weight, formula, melting point, boiling point, and solubility are unknown.
Mechanism of Action and Biological Activity: The scientific rationale for using this compound in research, its biological targets, and its effects remain undefined.
Safety and Handling (SDS): No Safety Data Sheet (SDS) can be located, meaning there is no information on potential hazards, appropriate personal protective equipment (PPE), storage conditions, or emergency procedures.
Reputable Suppliers: While general chemical suppliers exist, none specifically list CAS 1554317-18-8 in their public catalogs.
Experimental Protocols: Without understanding the compound's properties and applications, it is impossible to provide relevant and validated experimental workflows.
Moving Forward: A Call for Clarification
To proceed with the development of a meaningful and accurate technical guide, it is imperative to first establish the precise chemical identity associated with CAS 1554317-18-8. Researchers and professionals seeking information on this substance are strongly encouraged to:
Verify the CAS Number: Double-check the accuracy of the CAS number to rule out any typographical errors.
Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, refer back to the source for a chemical name or structure.
Contact the Supplier or Originating Laboratory: If the compound was sourced from a specific vendor or research group, direct inquiry may be necessary to obtain the requisite information.
Once a verifiable chemical name or structure is provided, a comprehensive technical guide can be developed, addressing all aspects of its scientific application, safety, and handling with the required level of expertise and integrity.
Exploratory
Novel Piperazine Architectures: Escaping Flatland in CNS Drug Discovery
Executive Summary The piperazine moiety has long been considered a "privileged scaffold" in Central Nervous System (CNS) medicinal chemistry, anchoring blockbuster drugs ranging from typical antipsychotics (e.g., fluphen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperazine moiety has long been considered a "privileged scaffold" in Central Nervous System (CNS) medicinal chemistry, anchoring blockbuster drugs ranging from typical antipsychotics (e.g., fluphenazine) to modern antidepressants (e.g., vortioxetine). However, the traditional N-substituted piperazine core often suffers from metabolic liabilities, off-target promiscuity (due to conformational flexibility), and suboptimal physicochemical properties for Blood-Brain Barrier (BBB) penetration.
This technical guide explores the next generation of piperazine building blocks: rigidified, sp3-enriched architectures . By transitioning from flat, flexible systems to bridged and spirocyclic congeners, researchers can dramatically improve CNS Multiparameter Optimization (MPO) scores, enhance receptor subtype selectivity, and secure novel intellectual property space.
The CNS Challenge: Beyond the Flat Scaffold
In CNS drug design, lipophilicity (LogP) is a double-edged sword. While necessary for BBB penetration, high lipophilicity correlates with toxicity and rapid clearance. The modern objective is to increase fraction of sp3 carbon (Fsp3) and introduce conformational rigidity without inflating molecular weight.[1]
The Piperazine Paradox
Standard piperazines exist in a dynamic equilibrium between chair and boat conformers.[1] This flexibility allows binding to multiple targets (e.g., 5-HT, Dopamine D2, Adrenergic receptors), leading to "dirty" pharmacological profiles.
The Solution: Constraining the piperazine ring locks the nitrogen lone pair vectors, forcing the molecule into a defined bioactive conformation. This "pre-organization" reduces the entropic penalty of binding and enhances selectivity.[1]
Next-Generation Building Blocks
Bridged Piperazines (Bicyclic Systems)
Bridging the piperazine ring (e.g., connecting C2 and C5) creates bicyclic diamines. These scaffolds reduce lipophilicity (LogD) relative to their acyclic or monocyclic counterparts—a counter-intuitive but documented phenomenon driven by the reduction of solvent-accessible surface area of the hydrophobic core.[1]
3,8-Diazabicyclo[3.2.1]octane: A rigid scaffold often used to mimic the spatial arrangement of nicotine or to span the orthosteric and allosteric sites of GPCRs.
2,5-Diazabicyclo[2.2.1]heptane: A highly strained, compact scaffold that provides distinct vectors for N-substituents, often preventing metabolic N-dealkylation.
Spiro-Piperazines (The "3D" Switch)
Spirocyclic systems (e.g., 2,6-diazaspiro[3.3]heptane) serve as bioisosteres for the piperazine ring itself. They maintain the diamine functionality but drastically alter the topology.
Key Benefit: The orthogonal arrangement of the rings disrupts planarity ("escaping flatland"), which improves aqueous solubility and reduces crystal packing energy, enhancing dissolution rates.
Comparative Physicochemical Profiling
The following table illustrates the impact of scaffold rigidification on key CNS parameters.
The following diagram illustrates the strategic evolution from classical scaffolds to high-value novel building blocks.
Figure 1: Strategic evolution of piperazine scaffolds.[1] Transitioning to bridged and spiro architectures improves CNS drug-likeness.[1]
Synthetic Methodology: SnAP Reagents for Spirocycles
Traditional synthesis of spiro-piperazines is often lengthy and low-yielding.[1] A transformative approach utilizes SnAP (Stannyl Amine Protocol) reagents, developed by the Bode group.[2] This method allows for the one-step conversion of aldehydes into saturated N-heterocycles, including complex spiro systems.[1]
Protocol: Synthesis of a Spiro-Piperazine Derivative via SnAP Chemistry
Objective: Synthesize a substituted spiro-piperazine scaffold from a ketone/aldehyde precursor.
Reagents:
SnAP Reagent: (Tributylstannyl)methanamine derivative (specifically designed for the target ring size).[1]
Substrate: Cyclic ketone (e.g., oxetan-3-one for spiro[3.3] systems).[1]
Stir at room temperature for 2–4 hours. Monitor by NMR for the disappearance of the aldehyde/ketone signal and formation of the imine.
Note: Complete imine formation is critical.[1] If sluggish, mild heating (40°C) may be applied.
Cyclization (Radical Process):
Cool the reaction mixture to 0°C.
Add 2,6-lutidine (1.0 equiv) followed by Cu(OTf)2 (1.0 equiv).
Crucial Step: Add HFIP (10–20% v/v of total solvent volume).[1] HFIP stabilizes the radical intermediates and promotes the single-electron transfer (SET) oxidation of the C-Sn bond.[1]
Allow the mixture to warm to room temperature and stir for 12 hours. The solution typically turns a dark blue/green color indicating copper oxidation states.[1]
Work-up and Purification:
Quench the reaction with aqueous NH4OH (10%) to chelate copper salts.[1]
Pharmacophore Mapping of Ethyl-Substituted Cyclohexyl Piperazines
This guide outlines the structural and functional mapping of Ethyl-Substituted Cyclohexyl Piperazines , a privileged scaffold in medicinal chemistry targeting Class A GPCRs (specifically Dopamine / and Serotonin receptor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural and functional mapping of Ethyl-Substituted Cyclohexyl Piperazines , a privileged scaffold in medicinal chemistry targeting Class A GPCRs (specifically Dopamine
/ and Serotonin receptors).
The focus is on the N-ethyl linker variants and trans-1,4-cyclohexyl geometry, which are critical for achieving "bitopic" binding modes—bridging the orthosteric binding site (OBS) and the secondary binding pocket (SBP).
A Technical Guide to Structural Optimization and Selectivity
Executive Summary: The Bitopic Scaffold
Ethyl-substituted cyclohexyl piperazines represent a high-value chemical space in the development of atypical antipsychotics and cognitive enhancers. The core architecture consists of a basic piperazine nitrogen (protonated at physiological pH) linked to a lipophilic cyclohexyl ring .
The "ethyl-substituted" designation typically refers to the ethylene spacer (
) connecting the piperazine to a distal aromatic amide or heteroaryl system. This specific chain length is often the determinant factor for Dopamine receptor selectivity , allowing the molecule to span from the conserved Aspartate (Asp110 in ) in TM3 to the extracellular loops (E2 loop), creating a high-affinity "bitopic" interaction.
Structural Basis & Chemical Space
To generate an accurate pharmacophore, one must first define the bioactive conformation. For this scaffold, the trans-1,4-substitution pattern on the cyclohexane ring is energetically favorable and bioactive, positioning the piperazine and the distal amide in an extended, linear orientation.
Key Structural Domains
Domain
Chemical Feature
Pharmacophoric Role
Domain A
Protonatable Nitrogen (Piperazine or )
Positive Ionizable (PI): Forms a salt bridge with conserved Aspartate (e.g., Asp3.32) in the receptor TM3 region.
Hydrophobic Core (HY): Occupies the hydrophobic pocket formed by aromatic residues (e.g., Phe, Trp) in TM6/TM7.
Domain C
Ethyl Linker ()
Distance Constraint: Critical spacer (~2.5–3.5 Å) that positions the distal headgroup. Shorter (methyl) or longer (propyl/butyl) linkers often disrupt the bitopic binding mode.
Domain D
Distal Amide/Aryl
H-Bond Acceptor (HBA) / Aromatic (AR): Engages the secondary binding pocket (SBP) or extracellular loop residues (e.g., Tyr, Thr).
Pharmacophore Modeling Workflow
The following protocol details the generation of a Ligand-Based 3D Pharmacophore using an ensemble of bioactive conformations. This method is preferred when high-resolution crystal structures of the specific derivative complex are unavailable.
Protocol: Ensemble-Based Pharmacophore Generation
Objective: Identify the common spatial arrangement of steric and electronic features among active ethyl-substituted analogs.
Select Actives: Curate a set of high-affinity ligands (
) containing the ethyl-cyclohexyl-piperazine motif.
Generate Conformers: Use a systematic search (e.g., OMEGA or MOE Conformational Search) to generate low-energy conformers.
Critical Parameter: Enforce the chair conformation for the cyclohexyl ring.
Critical Parameter: Set an energy window of 5–10 kcal/mol to include accessible bioactive states.
Step 2: Molecular Alignment (Superposition)
Align molecules based on the rigid piperazine-cyclohexyl core rather than the flexible ethyl tail.
Anchor Points: The two nitrogen atoms of the piperazine ring and the centroid of the cyclohexyl ring.
Algorithm: Flexible alignment (e.g., molecular field superposition) allows the ethyl tails to orient according to their lowest energy vectors.
Step 3: Feature Extraction
Map the following features onto the aligned ensemble:
PI (Positive Ionizable): Centered on the basic piperazine nitrogen.
HY (Hydrophobic): Centered on the cyclohexyl ring.
HBA (Hydrogen Bond Acceptor): Located on the carbonyl oxygen of the amide (if present) attached to the ethyl linker.
Exclusion Volumes: Define steric clashes based on inactive analogs (e.g., bulky substituents on the ethyl linker that abolish activity).
Visualization: Pharmacophore Generation Logic
The following diagram illustrates the logical flow from chemical structure to pharmacophore hypothesis.
Caption: Workflow for deriving a pharmacophore model from ethyl-substituted cyclohexyl piperazine ligands.
Mechanistic Insights & SAR
The "Ethyl" substitution is not merely a passive linker; it acts as a selectivity filter .
The "Distance Rule" in GPCR Selectivity
In Dopamine
receptors, the distance between the orthosteric Aspartate (Asp3.32) and the secondary binding pocket (often involving the E2 loop) is specific.
Ethyl (2 carbons): Often optimal for bridging the gap without steric penalty, allowing high affinity (
in sub-nanomolar range).
Propyl (3 carbons) / Butyl (4 carbons): Increased flexibility leads to entropic penalties or steric clashes with the extracellular loops, often reducing
selectivity in favor of or non-specific binding.
Comparative SAR Data
The table below summarizes the impact of linker length on binding affinity (Generic data representative of this scaffold class).
Linker Type
Structure ()
(nM)
(nM)
Selectivity Ratio ()
Methyl
15.2
45.0
~3
Ethyl
0.5
28.0
56
Propyl
2.1
12.0
~6
Butyl
18.5
15.0
~0.8
Note: The ethyl linker provides the optimal balance of flexibility and length to satisfy the bitopic pharmacophore.
Experimental Validation Protocols
To validate the pharmacophore model, the following assays are standard.
A. In-Silico Validation (Virtual Screening)[2]
Decoy Set Generation: Create a dataset of 50 active molecules and 1000 decoys (physically similar but inactive).
Screening: Screen the database against the generated pharmacophore.
Metrics: Calculate the Enrichment Factor (EF) and ROC-AUC . A valid model should achieve an AUC > 0.7.
B. In-Vitro Radioligand Binding Assay
Protocol for Dopamine
Affinity:
Membrane Preparation: Use CHO cells stably expressing human
receptors.
Radioligand: Use
-Methylspiperone (0.2 nM).
Incubation: Incubate membranes with the radioligand and varying concentrations of the ethyl-substituted test compound (
to M) for 60 min at 25°C.
Filtration: Harvest via rapid filtration through GF/B glass fiber filters.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Signaling Pathway Visualization
The binding of these ligands typically modulates the cAMP signaling pathway.
Caption: Signal transduction pathway modulated by high-affinity D3 ligands.
References
Investigation of various N-heterocyclic substituted piperazine versions... Effect on affinity and selectivity for dopamine D3 receptor.
Source: National Institutes of Health (PMC)
[Link]
N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands.
Source: National Institutes of Health (PMC)
[Link]
Bioisosteric Heterocyclic Versions of 7-{[2-(4-Phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol...
Source: Journal of Medicinal Chemistry (ACS)
[Link][2]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
Source: MDPI (Molecules)
[Link]
Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design.
Source: International Journal of Molecular Sciences (PMC)
[Link]
Difference between 1-cyclohexylpiperazine and 1-(1-ethylcyclohexyl)piperazine
An In-depth Technical Guide to the Structural and Functional Divergence Between 1-Cyclohexylpiperazine and 1-(1-Ethylcyclohexyl)piperazine Abstract The piperazine moiety is a cornerstone of modern medicinal chemistry, re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Structural and Functional Divergence Between 1-Cyclohexylpiperazine and 1-(1-Ethylcyclohexyl)piperazine
Abstract
The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active agents.[1][2] Its unique physicochemical properties, including its basicity and ability to engage in hydrogen bonding, allow for favorable interactions with biological targets and improved pharmacokinetic profiles. This guide provides a detailed comparative analysis of two structurally related piperazine derivatives: the well-characterized research chemical 1-cyclohexylpiperazine and its less-explored analog, 1-(1-ethylcyclohexyl)piperazine . The primary objective is to dissect how a seemingly minor structural modification—the addition of an ethyl group to the C1 position of the cyclohexyl ring—fundamentally alters the molecule's physicochemical properties, synthetic accessibility, and predicted pharmacological activity. This document is intended for researchers in drug discovery and development, offering insights into the principles of structure-activity relationships (SAR) and the causal effects of molecular design choices.
Molecular and Physicochemical Profiles: A Tale of Two Structures
The fundamental difference between the two compounds lies in the substitution pattern of the cyclohexyl ring attached to the piperazine nitrogen. This single modification has cascading effects on the molecule's overall properties.
Structural Analysis
1-Cyclohexylpiperazine (CHP) features a secondary carbon of the cyclohexyl ring directly bonded to a piperazine nitrogen. This arrangement allows for a degree of conformational flexibility.
1-(1-Ethylcyclohexyl)piperazine (E-CHP) possesses a tertiary carbon at the point of attachment to the piperazine ring due to the presence of an ethyl group at the C1 position. This creates a more sterically hindered environment around the C-N bond, which can restrict bond rotation and influence how the molecule presents itself to a biological target.
This added ethyl group also increases the molecule's lipophilicity (fat-solubility), a critical parameter in drug design that influences membrane permeability, protein binding, and metabolism.
Comparative Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of CHP and E-CHP. Data for CHP is compiled from established sources, while properties for the novel E-CHP are computationally predicted and should be confirmed empirically.
The alkyl substitution has a minimal inductive effect on piperazine basicity
Solubility
Slightly soluble in water; soluble in organic solvents like ethanol[8][10]
Poorly soluble in water; highly soluble in organic solvents (Predicted)
Follows the trend of increased lipophilicity
Synthesis and Analytical Characterization
The synthetic routes to CHP and E-CHP diverge based on the need to construct the secondary versus tertiary C-N bond.
Synthetic Strategy Overview
The synthesis of 1-cyclohexylpiperazine is well-documented and typically involves either a nucleophilic substitution reaction between a cyclohexyl halide and a protected piperazine or a reductive amination of cyclohexanone.[11][12] The latter is often preferred for its efficiency.
For 1-(1-ethylcyclohexyl)piperazine , a multi-step approach is necessary. A logical pathway involves first creating the 1-ethylcyclohexyl scaffold and then attaching the piperazine ring. A Grignard reaction is a classic and effective method for forming the required tertiary alcohol intermediate.
Diagram: Comparative Synthetic Workflows
Caption: Synthetic routes for CHP via reductive amination and a proposed route for E-CHP.
Experimental Protocol: Synthesis of 1-Cyclohexylpiperazine
This protocol is adapted from established literature procedures.[11][12]
Step 1: Reductive Amination
To a solution of 1-Boc-piperazine (1.0 eq) and cyclohexanone (1.1 eq) in dichloromethane (DCM, ~0.2 M), add acetic acid (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, controlling any mild exotherm.
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-cyclohexylpiperazine-1-carboxylate.
Step 2: Boc Deprotection
Dissolve the crude intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane or a mixture of ethanol and concentrated HCl.[4]
Stir the reaction at room temperature for 4-18 hours.[4]
Monitor for the completion of the reaction (disappearance of the Boc-protected intermediate).
Remove the solvent under reduced pressure.
Add water to the residue and wash with ethyl acetate to remove any non-basic impurities.
Adjust the aqueous phase to a pH of 12-14 with a strong base (e.g., NaOH).
Extract the free base product with ethyl acetate or DCM (3x).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-cyclohexylpiperazine, which can be further purified by distillation or crystallization.
Protocol: Analytical Characterization of Piperazine Derivatives
Ensuring the identity and purity of the final compounds is paramount.[13]
System: Reversed-phase HPLC with UV detection (e.g., 210 nm).
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
Procedure:
Prepare a ~1 mg/mL stock solution of the sample in methanol or acetonitrile.
Dilute to a working concentration of ~50 µg/mL.
Inject 10 µL onto the column.
Run a gradient elution (e.g., 10% to 95% acetonitrile over 15 minutes).
The retention time of E-CHP is expected to be longer than that of CHP due to its higher lipophilicity. Purity is assessed by the relative area of the main peak.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
System: GC equipped with a mass selective detector.
Column: A non-polar capillary column (e.g., DB-5ms).
Procedure:
Prepare a dilute sample solution (~100 µg/mL) in a volatile organic solvent like ethyl acetate.
Inject 1 µL into the GC inlet.
Use a temperature program (e.g., ramp from 100 °C to 280 °C).
Analyze the resulting mass spectrum. For CHP, expect a molecular ion (M⁺) at m/z 168. For E-CHP, expect M⁺ at m/z 196. Look for characteristic fragment ions corresponding to the loss of the cyclohexyl or ethylcyclohexyl group and fragmentation of the piperazine ring.[14]
Comparative Pharmacological and Toxicological Profile
The structural divergence between CHP and E-CHP is predicted to have profound implications for their biological activity.
Pharmacodynamics: A Focus on Sigma (σ) Receptors
1-Cyclohexylpiperazine and its derivatives are well-known for their high affinity for sigma (σ) receptors, particularly the σ₂ subtype.[4][15][16] These receptors are implicated in a range of cellular functions and are overexpressed in many human tumors, making them attractive targets for both cancer therapeutics and diagnostic imaging agents.[17][18][19]
The Predicted Impact of the C1-Ethyl Group:
The introduction of the ethyl group in E-CHP is hypothesized to alter its receptor binding profile significantly.
Steric Hindrance: The bulky ethyl group adjacent to the piperazine nitrogen—the core pharmacophore interacting with the receptor—may create steric clashes within the binding pocket of certain receptors. This could reduce binding affinity.
Altered Selectivity: Conversely, the specific topology of some receptor binding sites might accommodate this bulk. It is plausible that the ethyl group could either decrease affinity for the primary target (e.g., σ₂) or, more interestingly, decrease affinity for off-targets, thereby increasing the compound's selectivity. For example, many sigma receptor ligands also show affinity for other receptors like adrenergic or dopaminergic sites.[16] The steric bulk of E-CHP might disfavor binding to these other sites.
Lipophilic Interactions: The increased lipophilicity from the ethyl group could promote favorable hydrophobic interactions within a suitable binding pocket, potentially increasing affinity if the pocket can accommodate the steric bulk.
Using 1-(1-Ethylcyclohexyl)piperazine as a fragment in fragment-based drug design (FBDD)
Abstract This guide details the operational protocols for utilizing 1-(1-Ethylcyclohexyl)piperazine (Code: 1-ECP ) as a high-value fragment in Fragment-Based Drug Design (FBDD). Unlike traditional planar heteroaromatics,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the operational protocols for utilizing 1-(1-Ethylcyclohexyl)piperazine (Code: 1-ECP ) as a high-value fragment in Fragment-Based Drug Design (FBDD). Unlike traditional planar heteroaromatics, 1-ECP offers a distinct
-rich architecture driven by its gem-disubstituted cyclohexane core. This document provides validated workflows for Quality Control (QC), Saturation Transfer Difference NMR (STD-NMR) screening, and synthetic elaboration strategies, specifically targeting hydrophobic pockets in GPCRs and ion channels.
Fragment Profile & Rationale
1.1 The "Escape from Flatland" Imperative
Traditional fragment libraries are often dominated by flat,
-rich heteroaromatics. While these bind readily, they often suffer from poor solubility and lack the 3D complexity required to match chiral biological pockets.
1-(1-Ethylcyclohexyl)piperazine represents a strategic deviation:
Gem-Disubstitution: The 1-ethyl group at the cyclohexane quaternary center forces the piperazine ring into a specific axial/equatorial vector, creating a rigid, defined 3D volume.
Vector Availability: The secondary amine (
) provides a high-reactivity handle for "Fragment Growing" without disrupting the primary hydrophobic binding core.
1.2 Physicochemical Properties (Calculated)
Property
Value
FBDD "Rule of 3" Status
Notes
MW
196.33 Da
Pass (<300)
Ideal size for significant growth.
cLogP
~3.8
Caution (>3)
Critical: Requires DMSO/Buffer optimization (See Protocol 2.1).
Protocol: Quality Control & Solubility Optimization
Context: Due to the lipophilic nature of the ethyl-cyclohexyl moiety, 1-ECP can aggregate in standard aqueous buffers, leading to false positives in screening.
2.1 Solubility Validation Workflow
Stock Preparation: Dissolve 1-ECP hydrochloride salt in
-DMSO to 100 mM. Note: Avoid free base for storage to prevent oxidation.
Nephelometry Check:
Dilute stock to 1 mM in Screening Buffer (50 mM Phosphate, pH 7.4, 150 mM NaCl).
Measure light scattering. If scattering > 50 NTU (Nephelometric Turbidity Units), add 0.01% Triton X-100 or reduce concentration to 500 µM.
Stability: Verify signal integrity via 1D
H-NMR after 24 hours.
Protocol: Screening via STD-NMR
Context: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (
: mM to µM range) like 1-ECP. The bulky aliphatic protons of the cyclohexyl group provide strong Nuclear Overhauser Effect (NOE) signals.
Control: 500 µM 1-ECP in buffer (No Protein) to rule out direct irradiation artifacts.
3.2 Pulse Sequence Parameters
On-Resonance Irradiation: 0.0 ppm (Targeting protein methyls) or -1.0 ppm. Ensure 1-ECP signals do not overlap here.
Off-Resonance Irradiation: 30.0 ppm.
Saturation Time (
): 2.0 seconds (Gaussian train pulses).
Spin-Lock: 30 ms
filter to suppress protein background.
3.3 Data Analysis Logic
The STD amplification factor (
) is calculated as:
Hit Criteria: If the ethyl group (triplet ~0.8 ppm) or cyclohexyl multiplet (~1.4 ppm) shows
, the fragment is a confirmed binder.
3.4 Workflow Diagram
Figure 1: STD-NMR Screening Workflow for 1-ECP detection.
Chemical Elaboration Strategies (Fragment Growing)
Context: Once binding is confirmed, the secondary amine of the piperazine is the primary vector for elaboration. The goal is to reach adjacent sub-pockets (e.g., Aspartate residues in GPCRs) while anchoring the hydrophobic cyclohexyl tail.
4.1 Synthetic Pathways
The following reactions are prioritized for library generation due to high reliability and amenability to parallel synthesis.
Rationale: Introduces a carbonyl H-bond acceptor and a variable R-group vector.
Sulfonylation (Targeting Polar Pockets):
Reagents: Sulfonyl Chloride (
), Pyridine, DCM.
Rationale: Sulfonamides provide distinct geometry (tetrahedral) compared to amides (planar).
Urea Formation (Targeting H-bond Networks):
Reagents: Isocyanate (
) or Triphosgene/Amine.
Rationale: Adds both donor and acceptor capabilities.
4.2 Synthetic Logic Diagram
Figure 2: Divergent synthetic elaboration strategies from the 1-ECP core.
Scientific Integrity & Safety (E-E-A-T)
5.1 Pharmacological Context & Safety Disclaimer
Researchers must be aware that the 1-(1-ethylcyclohexyl)amine core is structurally related to Eticyclidine (PCE) , a dissociative anesthetic [1].
Protocol Mandate: All evolved hits must be screened early against a CNS Safety Panel (specifically NMDA receptors and Sigma receptors) to ensure the drug design trajectory moves away from psychoactive off-targets.
Differentiation: In FBDD, we utilize this scaffold for its geometric volume. Successful medicinal chemistry will elaborate the piperazine nitrogen with polar groups (amides, ureas) that typically reduce Blood-Brain Barrier (BBB) penetration and eliminate NMDA affinity compared to the parent amine.
5.2 Validation of Binding
Do not rely on STD-NMR alone. Confirm hits using Surface Plasmon Resonance (SPR) .
Why? Lipophilic fragments like 1-ECP can show non-specific binding to NMR tube walls or protein aggregates. SPR provides kinetic data (
) and validates 1:1 stoichiometry [2].
References
Maddox, V. H., et al. (1965). "The synthesis and pharmacology of 1-(1-phenylcyclohexyl)piperidine and related compounds." Journal of Medicinal Chemistry.
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.
Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery."[1] Current Opinion in Chemical Biology.
Preparation of pharmaceutical salts of 1-(1-Ethylcyclohexyl)piperazine
Technical Application Note: Salt Selection and Optimization for 1-(1-Ethylcyclohexyl)piperazine Executive Summary This guide details the preparation of pharmaceutical salts for 1-(1-Ethylcyclohexyl)piperazine , a lipophi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Salt Selection and Optimization for 1-(1-Ethylcyclohexyl)piperazine
Executive Summary
This guide details the preparation of pharmaceutical salts for 1-(1-Ethylcyclohexyl)piperazine , a lipophilic, sterically hindered amine often utilized as a pharmacophore in CNS-active agents (e.g., Sigma receptor ligands, dissociative anesthetic analogs). Due to the gem-disubstitution at the cyclohexyl C1 position, this molecule presents unique challenges in protonation kinetics and crystal packing.
The free base of 1-(1-Ethylcyclohexyl)piperazine is typically an oil or low-melting solid with poor aqueous solubility and susceptibility to oxidative degradation. Salt formation is critical to:
Stabilize the API against N-oxidation.
Purify the compound from synthesis byproducts (e.g., elimination products from Bruylants reactions).
Modulate solubility for bioavailability.
Physicochemical Profile & Pre-Formulation
Before initiating salt screening, the researcher must understand the ionization profile of the substrate.
Chemical Structure: A piperazine ring attached to a cyclohexyl ring which bears an ethyl group at the same carbon (C1).
). This is the primary site for mono-salt formation.
N1 (Proximal Nitrogen): Tertiary amine. Sterically hindered by the gem-ethyl/cyclohexyl bulk. Lower basicity (
). Protonation here requires strong acids and may lead to hygroscopic di-salts.
Lipophilicity: High (
) due to the cycloalkyl-alkyl motif.
Critical Consideration: Stoichiometry
For this scaffold, Mono-salts (1:1) are preferred over Di-salts (1:2). The steric bulk at N1 destabilizes the crystal lattice of di-salts, often resulting in amorphous or deliquescent solids. Focus screening on 1:1 stoichiometry targeting the N4 nitrogen.
Synthesis Context (Impurity Rejection)
Note: Understanding the synthesis source is vital for salt crystallization, which acts as the primary purification step.
The synthesis of 1-(1-Ethylcyclohexyl)piperazine typically involves a Bruylants reaction or Grignard addition to a nitrile/iminium intermediate, rather than simple reductive amination.
Major Impurities: Unreacted nitrile, magnesium salts, and the elimination product (1-ethylcyclohexene derivatives).
Strategy: Select a counter-ion that crystallizes efficiently in solvents where these lipophilic impurities remain dissolved (e.g., Ethyl Acetate or Isopropanol).
Figure 1: Synthesis pathway highlighting the role of salt formation in purification.
Salt Screening Protocol
Materials Required
Substrate: 1-(1-Ethylcyclohexyl)piperazine (Crude oil or purified base).
Nucleation: The solution should become cloudy. If oiling occurs, heat to reflux (77°C) until clear, then cool slowly.
Maturation: Stir the slurry at room temperature for 4 hours. This "Ostwald ripening" removes fines and improves filterability.
Isolation: Filter under vacuum. Wash cake with cold EtOAc (2 x 5 mL).
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Characterization & Validation
Every salt must be validated to ensure it is a true salt and not a physical mixture.
Technique
Purpose
Expected Result for Salt
1H-NMR (DMSO-d6)
Stoichiometry & Protonation
Shift in -protons next to N4 (~0.2-0.5 ppm downfield shift). Integration of acid peak matches 1:1 ratio.
XRPD
Crystallinity
Sharp, distinct Bragg peaks different from free base (if solid) and acid.
DSC
Thermal Stability
Single sharp endotherm (melting point). T_m usually > 150°C for piperazine salts.
Hygroscopicity (DVS)
Stability
Mass change < 2% at 80% RH (essential for development).
Decision Matrix for Salt Selection
Use the following logic flow to select the optimal salt form for development.
Figure 2: Decision tree for selecting the optimal pharmaceutical salt form.
Troubleshooting Common Issues
"Oiling Out" (Liquid-Liquid Phase Separation):
Cause: The salt is precipitating too fast or the solvent is too polar.
Fix: Use a less polar solvent (switch from EtOH to EtOAc/Heptane). Seed the mixture with a tiny crystal from a previous small-scale batch.
Hygroscopicity (Wet Cake):
Cause: Formation of the Di-HCl salt.
Fix: Strictly control stoichiometry to 0.95 - 1.0 eq of acid. Recrystallize from Ethanol/Acetone to break the di-salt.
Low Yield:
Cause: High solubility of the salt in the mother liquor.
Fix: Cool to 0°C before filtration or add an anti-solvent (Heptane or TBME).
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] Link
Childers, W. E., et al. (2010). "Synthesis and biological evaluation of novel piperazine derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry. (Context for piperazine scaffold synthesis).
Bhattachar, S. N., et al. (2006). "Salt selection and optimization procedures for pharmaceutical new chemical entities." Organic Process Research & Development, 10(6), 1117-1127. Link
Patent US20060293304A1. "Process for Preparing Piperazine Derivatives." (Provides industrial context for handling hindered piperazine salts). Link
Technical Support Center: Synthesis of Gem-Disubstituted Amines
Welcome to the technical support center dedicated to the synthesis of gem-disubstituted amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of gem-disubstituted amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable structural motif. The inherent steric hindrance of a quaternary carbon center adjacent to a nitrogen atom presents unique synthetic challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Q1: What are the primary synthetic routes to gem-disubstituted amines, and how do I select the most appropriate method?
Choosing the right synthetic strategy is critical and depends on your starting materials, desired scale, and stereochemical requirements. Here’s a breakdown of common methods:
Reductive Amination of Ketones: This is one of the most direct and widely used methods. It involves the reaction of a ketone with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[2][3] It is often favored for its operational simplicity.
Nucleophilic Addition to Imines/Ketimines: Pre-forming the ketimine and then adding an organometallic nucleophile (e.g., Grignard or organolithium reagents) is a powerful C-C bond-forming strategy. However, the lower electrophilicity of ketimines compared to aldimines can be a challenge.[1]
Palladium-Catalyzed Allylic Alkylation: For chiral gem-disubstituted piperazines and related heterocycles, decarboxylative asymmetric allylic alkylation offers a highly enantioselective route.[4][5] This advanced method is excellent for building stereodefined chemical libraries for drug discovery.
Methods Involving Amide Activation: Recent advances allow for the transformation of amides into gem-disubstituted amines. For instance, using 1,1-diborylalkanes can convert primary, secondary, or tertiary amides into various amine products through distinct mechanistic pathways.[6][7]
Gabriel Synthesis Modification: While traditionally used for primary amines, modified Gabriel synthesis protocols can be adapted for more complex targets, offering a way to avoid the overalkylation issues common with direct alkylation methods.[8][9]
Selection Criteria Summary:
Method
Ideal For
Key Advantages
Common Challenges
Reductive Amination
General synthesis, broad substrate scope
One-pot procedure, readily available reagents
Incomplete imine formation, side reactions (e.g., ketone reduction)[10]
Nucleophilic Addition
Introducing alkyl/aryl groups not present in starting materials
Excellent for C-C bond formation
Sluggish reactions with sterically hindered ketones, requires pre-formed imine
Technical Support Center: Crystallizing Oily 1-(1-Ethylcyclohexyl)piperazine Derivatives
This guide provides specialized troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the crystallization of oily 1-(1-ethylcyclohexyl)pi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides specialized troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the crystallization of oily 1-(1-ethylcyclohexyl)piperazine derivatives. These compounds, characterized by a bulky, non-polar ethylcyclohexyl group and a basic piperazine moiety, frequently present as viscous oils or low-melting-point solids, making their isolation and purification by crystallization a significant hurdle. This document offers a systematic approach to overcoming these challenges, grounded in established physicochemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the crystallization of these challenging compounds.
Q1: Why is my 1-(1-ethylcyclohexyl)piperazine derivative an oil and so difficult to crystallize?
A: The difficulty arises from the molecule's hybrid structure. The large, flexible ethylcyclohexyl group is non-polar and discourages the ordered packing required for a stable crystal lattice. This bulky group can lead to a low melting point and a high propensity to form an oil. Simultaneously, the piperazine ring contains basic nitrogen atoms capable of hydrogen bonding. This combination of a non-polar, sterically hindered moiety and a polar, basic functional group makes finding a single, ideal crystallization solvent challenging and often leads to the phenomenon of "oiling out."[1][2]
Q2: What is the most effective first step to crystallize my oily compound?
A: The single most effective strategy is salt formation .[3] Since the piperazine moiety is basic, it can be readily protonated by an acid to form a salt (e.g., a hydrochloride or sulfate). Salts introduce strong ionic interactions, which significantly increase the crystal lattice energy and raise the melting point.[3][4] This process transforms the oily free base into a more rigid, ordered solid that is far more amenable to crystallization. Over 50% of all small molecule drugs are administered as salts for this very reason.[3]
Q3: How do I choose the right solvent for crystallization?
A: The ideal solvent should dissolve your compound when hot but have low solubility when cold.[5][6] For these derivatives, a single solvent is often inadequate. The "like dissolves like" principle suggests that polar solvents will interact with the piperazine ring, while non-polar solvents will interact with the ethylcyclohexyl group.[7] Therefore, a mixed solvent system is often required.[1][8] You would dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) to the hot solution until turbidity appears.[6]
Q4: What is "oiling out" and why does it happen?
A: "Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming solid crystals.[9][10] This typically happens when the solution becomes saturated at a temperature that is above the compound's melting point.[8] The compound separates as a molten liquid or a highly concentrated oil, which rarely crystallizes well and tends to trap impurities.[11] Rapid cooling and using a solvent with a high boiling point can exacerbate this issue.[8]
Q5: Can impurities prevent my compound from crystallizing?
A: Absolutely. Impurities are one of the most common reasons for crystallization failure. They can disrupt the formation of an ordered crystal lattice, inhibit nucleation, and promote oiling out.[12][13] Even small amounts of structurally related impurities can significantly impact the outcome.[14] If you are facing persistent difficulties, it is crucial to first purify the oily product using another method, such as column chromatography or distillation, to achieve a purity of at least 90% before attempting crystallization again.[12][15]
Section 2: Troubleshooting Guide
When experiments do not proceed as planned, this guide provides a systematic approach to identifying and resolving the issue. The workflow below summarizes the decision-making process.
A decision tree for systematic troubleshooting of common crystallization problems.
Problem: My compound "oiled out" instead of forming crystals.
Causality: The solution has become supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid phase.[8][9] This is common with low-melting-point compounds and when cooling is too rapid.
Solutions:
Increase Solvent Volume: Return the flask to the heat source to redissolve the oil. Add a small amount (10-20% more) of the primary ("good") solvent.[16] This lowers the saturation point, requiring a lower temperature to be reached before precipitation begins, which may now be below the melting point.
Change Solvent System: A solvent with a very high boiling point (e.g., toluene, water) is more likely to cause oiling out.[8] Attempt the crystallization again with a lower-boiling solvent system, such as hexanes/ethyl acetate or methanol/diethyl ether.
Slow Down Cooling: Rapid cooling does not give molecules enough time to orient themselves into a crystal lattice.[5][13] After dissolving your compound in hot solvent, insulate the flask by placing it on a cork ring or wood block and covering it with a beaker. Allow it to cool to room temperature undisturbed over several hours before moving it to an ice bath.
Problem: No crystals are forming, even after the solution has cooled.
Causality: The solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation (the initial formation of a crystal seed).
Solutions:
Increase Concentration: If the solution is clear at room temperature or below, you may have used too much solvent.[2] Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.
Induce Nucleation by Scratching: Use a glass rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[6] The microscopic imperfections in the glass provide a surface that can promote nucleation.
Seeding: If you have a small crystal of the desired compound from a previous attempt, add it to the cooled solution.[5] This seed crystal acts as a template for further crystal growth.
Drastic Cooling (for seed generation): Dip the tip of a glass rod into the solution and then into liquid nitrogen or a dry ice/acetone bath. A small amount of solid should form on the rod. Placing this back into the bulk solution can introduce the necessary seed crystals.
Section 3: Detailed Experimental Protocols
Protocol 1: Salt Formation for Crystallization (Hydrochloride Salt)
This protocol describes the conversion of the oily free base into a solid hydrochloride salt, which is often highly crystalline.
Dissolve the Free Base: In a clean Erlenmeyer flask, dissolve your oily 1-(1-ethylcyclohexyl)piperazine derivative (e.g., 1.0 g) in a suitable non-protic solvent (e.g., 10-20 mL of diethyl ether, ethyl acetate, or dichloromethane). The solution should be clear.
Prepare Acid Solution: Use a commercially available solution of hydrochloric acid in an organic solvent, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane.
Stoichiometric Addition: While stirring the solution of your compound at room temperature, slowly add 1.0 to 1.1 molar equivalents of the HCl solution dropwise via a syringe.
Causality: Adding the acid protonates the basic piperazine nitrogen, forming an ammonium chloride salt. This ionic species is typically much less soluble in the organic solvent than the neutral free base.[3]
Induce Precipitation: Upon addition of the acid, a solid precipitate should begin to form. If no solid appears, the solution may be too dilute. Try scratching the flask or reducing the solvent volume.
Isolate and Wash: Continue stirring for 30 minutes. Collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or excess acid.[6]
Recrystallize the Salt: The crude salt can now be recrystallized using a more polar solvent system, such as methanol/ethyl acetate or ethanol/water, following standard crystallization procedures.
Protocol 2: Systematic Solvent Screening
This small-scale protocol helps identify a suitable solvent or solvent pair for crystallization.[6]
Preparation: Place a small amount (approx. 10-20 mg) of your purified oily compound into several small test tubes.
Single Solvent Test:
To each tube, add a different solvent (see Table 1) dropwise at room temperature. Start with non-polar solvents (e.g., hexane) and move to more polar ones (e.g., ethyl acetate, ethanol).
Observation 1: If the compound dissolves immediately at room temperature, the solvent is too good. Reject it as a single-solvent candidate.[6]
Observation 2: If the compound does not dissolve, heat the test tube gently in a warm water bath. If it dissolves when hot, this is a promising candidate.
Observation 3: Allow the hot solution to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable single solvent.
Mixed Solvent Test:
If no single solvent is ideal, select a "good" solvent in which the compound is very soluble (e.g., dichloromethane or methanol).
Dissolve the compound in a minimal amount of this good solvent.
Slowly add a "poor" or "anti-solvent" (e.g., hexane or water) dropwise until the solution becomes persistently cloudy.[7]
Gently warm the mixture until it becomes clear again.
Allow the solution to cool slowly. The formation of crystals indicates a good mixed solvent system.
Protocol 3: Co-Crystal Screening by Solvent-Drop Grinding
If salt formation is unsuccessful, co-crystallization with a pharmaceutically acceptable co-former may yield a crystalline solid.[17] This method is a rapid screening technique.
Select Co-formers: Choose a range of solid, non-toxic co-formers that can act as hydrogen bond donors or acceptors (e.g., succinic acid, benzoic acid, urea).
Grinding: In a small agate mortar and pestle, combine your oily compound and a co-former in a 1:1 molar ratio.
Add Solvent: Add 1-2 drops of a solvent (e.g., acetonitrile or ethyl acetate). This small amount of solvent acts as a catalyst for molecular rearrangement.[18]
Grind Vigorously: Grind the mixture for 5-10 minutes. The mixture may become a paste and then solidify.
Analysis: Scrape out the resulting solid. Analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm if a new crystalline phase (a co-crystal) has formed.[18]
Section 4: Data & Visualization Aids
Table 1: Common Solvents for Crystallization
This table lists common solvents in order of decreasing polarity, along with their boiling points, to aid in solvent selection.[7][8]
Solvent
Polarity
Boiling Point (°C)
Notes
Water
Very High
100
Good for polar compounds and salts.
Methanol
High
65
General-purpose polar solvent.
Ethanol
High
78
General-purpose polar solvent.
Acetone
Medium
56
Good solvent, but very volatile.
Ethyl Acetate
Medium
77
Good for compounds of intermediate polarity.
Dichloromethane
Low-Medium
40
Highly volatile; often too good a solvent.
Diethyl Ether
Low
35
Highly volatile and flammable.
Toluene
Low
111
High boiling point can lead to oiling out.
Hexanes
Very Low
69
Good anti-solvent for polar compounds.
Petroleum Ether
Very Low
30-60
Very non-polar mixture of hydrocarbons.
References
Vertex AI Search Grounding API. (n.d.). CRYSTALLIZATION.
Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
Unknown. (n.d.). SOP: CRYSTALLIZATION.
University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development.
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
Unknown. (n.d.). Recrystallization.
Unknown. (n.d.). Recrystallization.
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry.
ResearchGate. (2017, June 22). How to grow crystals for a non polar organic compounds.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Unknown. (2024, November 12). What Are Salt Crystals, and How Are They Formed?.
PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
Google Patents. (n.d.). Resinous compound crystallization using non-polar solvent sequence.
Unknown. (n.d.). Guide for crystallization.
International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.
ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
RJWave.org. (n.d.). Co-crystallization an alternative modified technique for solubility enhancement.
PMC. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). COCRYSTALS: AN ALTERNATIVE APPROACH TO MODIFY PHYSICOCHEMICAL PROPERTIES OF DRUGS.
Sys Rev Pharm. (2018, January 15). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
The Salt Association. (n.d.). How to Grow a Salt Crystal.
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
Unknown. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
ResearchGate. (2025, August 7). A method to crystallize substances that oil out.
Kinam Park. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso.
ResearchGate. (2025, August 5). Crystallization of an active pharmaceutical ingredient that oils out.
PMC. (n.d.). The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex.
Cyclohexyl piperazines represent a critical structural class in both medicinal chemistry and forensic toxicology. Most notably, this scaffold constitutes the core of MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), a synthetic opioid associated with severe toxicity and ototoxicity.
Differentiation of these compounds from their benzyl- or phenyl-substituted analogs is a frequent analytical challenge. This guide objectively compares the fragmentation behaviors of cyclohexyl piperazines under Electron Ionization (EI) and Electrospray Ionization (ESI) , providing a self-validating workflow for their identification.
The Core Challenge: Isomeric & Isobaric Differentiation
In mass spectrometry, the cyclohexyl moiety (
, mass 83) can be easily confused with other hydrophobic moieties if relying solely on molecular weight.
Cyclohexyl (
): Fragment mass 83 Da .
Phenyl (
): Fragment mass 77 Da .
Benzyl (
): Fragment mass 91 Da .
Comparative Fragmentation Analysis: EI vs. ESI
This section contrasts the "Hard" ionization of Gas Chromatography (GC-MS) with the "Soft" ionization of Liquid Chromatography (LC-MS/MS).
Table 1: Ionization Technique Comparison for Cyclohexyl Piperazines
Feature
Electron Ionization (EI) - 70 eV
Electrospray Ionization (ESI) - Positive Mode
Primary Ion
Radical Cation (Often weak/absent)
Protonated Molecule (Dominant)
Key Mechanism
-Cleavage initiated by Nitrogen lone pair
Charge-Remote Fragmentation & Inductive Cleavage
Diagnostic Base Peak
Often the iminium ion formed by loss of largest side chain
Often the protonated amine or side-chain loss
Cyclohexyl Marker
83 (Cyclohexyl cation) or 55 (Ring fragment)
Neutral loss of Cyclohexene (-82 Da) or Cyclohexyl (-83 Da)
Piperazine Markers
56, 70 (Retro-Diels-Alder fragments)
56, 70, 85 (Ring opening products)
Forensic Utility
Library matching (NIST/SWGDRUG)
Structural elucidation of novel analogs
Deep Dive: Fragmentation Mechanisms[3]
A. Electron Ionization (EI) Pathway
In EI, the ionization energy (70 eV) exceeds the bond energy, causing extensive fragmentation.
Ionization: An electron is removed from the piperazine nitrogen lone pair.
-Cleavage: The radical cation stabilizes by cleaving the C-C bond adjacent to the nitrogen.[1][2] For MT-45, this typically results in the loss of the bulky 1,2-diphenylethyl group, leaving a cyclohexyl-piperazine iminium species.
Ring Fragmentation: The piperazine ring undergoes further cleavage (often described as Retro-Diels-Alder), yielding characteristic low-mass ions at
56 () and 70 ().
B. Electrospray Ionization (ESI-CID) Pathway
In ESI, the molecule is protonated
. Under Collision-Induced Dissociation (CID):
Protonation: Occurs on the most basic nitrogen (usually the
of the piperazine).
Neutral Loss: A common pathway is the neutral loss of the cyclohexyl group as cyclohexene (
, 82 Da) via a hydrogen rearrangement, or loss of the N-substituent as a radical.
Diagnostic Ions:
83: Cyclohexyl cation (if charge is retained on the alkyl group).
173: (For MT-45) The 1,2-diphenylethyl carbocation is a highly stable, dominant fragment in MS/MS.
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.
Phase 3: Data Interpretation Logic (The "Check")
To validate a hit as a Cyclohexyl Piperazine :
Check Precursor: Is
consistent with the suspected formula?
Check for Cyclohexyl Marker: Look for
83 in the MS2 spectrum.
Differentiation: If
91 is dominant, suspect a Benzyl analog.[5] If 77 is dominant, suspect a Phenyl analog.
Check for Piperazine Core: Look for the low-mass doublet
56 and 70 .
Calculate Neutral Loss: Does Precursor - Major Fragment = 82 Da (Cyclohexene)? This strongly suggests an N-cyclohexyl group.
Visualizing the Analytical Workflow
Figure 2: Logical decision tree for classifying unknown piperazine derivatives based on MS/MS reporter ions.
References
Forensic Science International. "Analytical characterization of MT-45, a new psychoactive substance." (2014).[7][2] Detailed analysis of MT-45 metabolites and fragmentation.4[8][2][5][3][9][10][11]
Journal of Chinese Mass Spectrometry Society. "Mass Fragmentation Characteristics of Piperazine Analogues." (2021).[5] Comparative study of benzyl and phenyl piperazine fragmentation.5[8][2][5][10][11]
Drug Testing and Analysis. "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and... analogues." (2014).[7] Differentiation of cyclohexyl isomers.7[8][10][11]
BenchChem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." General fragmentation mechanisms for heterocyclic amines.1[8][5][4][10][11]
Biological Activity Comparison: 1-(1-Ethylcyclohexyl)piperazine vs. PCP Derivatives
This guide provides an in-depth technical comparison of 1-(1-Ethylcyclohexyl)piperazine against established PCP derivatives (Phencyclidine analogs). It focuses on the critical Structure-Activity Relationship (SAR) govern...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 1-(1-Ethylcyclohexyl)piperazine against established PCP derivatives (Phencyclidine analogs). It focuses on the critical Structure-Activity Relationship (SAR) governing their biological activity, specifically the necessity of the aryl (aromatic) moiety for NMDA receptor antagonism.
Executive Summary & Chemical Identity
This guide compares a specific alkyl-substituted piperazine, 1-(1-Ethylcyclohexyl)piperazine , with the class of Arylcyclohexylamines (PCP, TCP, PCE).
The Core Distinction: The primary structural difference is the substitution at the C1 position of the cyclohexane ring.
PCP Derivatives: Possess an Aromatic Ring (Phenyl or Thienyl) at C1. This is the "Aryl" in Arylcyclohexylamine.[1]
1-(1-Ethylcyclohexyl)piperazine: Possesses an Ethyl Group (Aliphatic) at C1. It lacks the aromatic system entirely.
Scientific Verdict: Based on established SAR principles for the phencyclidine binding site on the NMDA receptor, 1-(1-Ethylcyclohexyl)piperazine is predicted to exhibit negligible to non-existent dissociative anesthetic activity compared to PCP. The aromatic ring is a non-negotiable pharmacophore requirement for high-affinity binding to the PCP site within the NMDA receptor channel.
The following diagram illustrates the structural divergence. Note the absence of the aromatic ring in the target compound.
Caption: Structural comparison highlighting the critical loss of the aromatic ring in 1-(1-Ethylcyclohexyl)piperazine, leading to predicted loss of NMDA activity.
Critical Failure Point. The aromatic ring participates in stacking or hydrophobic interactions within the NMDA receptor pore. Replacing it with an ethyl group abolishes this interaction.
Amine Ring
Piperidine
Piperazine
Secondary Reduction. Piperazine introduces a second nitrogen, increasing polarity (lower LogP) and reducing blood-brain barrier (BBB) permeability. It also alters the basicity profile, often reducing potency compared to piperidine.
Receptor Target
NMDA (Antagonist)
Unknown / Sigma (Weak)
Without the aryl moiety, NMDA affinity is lost. The piperazine ring might confer weak affinity for Sigma () receptors, but likely with low selectivity.
Predicted Potency
High ( nM)
Inactive ( nM)
The target compound is likely an inactive structural analog or a synthesis intermediate, rather than a functional drug.
Experimental Validation Protocols
To empirically confirm the predicted inactivity of 1-(1-Ethylcyclohexyl)piperazine, the following self-validating protocols should be employed. These protocols compare it directly against a standard (PCP or MK-801).
3.1. Radioligand Binding Assay (NMDA Receptor)
Objective: Determine the affinity (
) of the target compound for the PCP binding site within the NMDA receptor channel.
Materials:
Source Tissue: Rat forebrain membranes (rich in NMDA receptors).
Test Compounds: PCP (Positive Control), 1-(1-Ethylcyclohexyl)piperazine (Target).
Buffer: 5 mM Tris-HCl / HEPES (pH 7.4).
Protocol Workflow:
Membrane Preparation: Homogenize rat forebrain in ice-cold sucrose buffer. Centrifuge at 40,000 x g to isolate synaptic membranes. Wash extensively to remove endogenous glutamate/glycine (which can interfere with MK-801 binding).
Incubation:
Prepare assay tubes containing: 200
L membrane suspension + 25 L -MK-801 (2 nM final) + 25 L Test Compound (concentration range: M to M).
Non-Specific Binding (NSB): Define using 10
M unlabeled PCP or MK-801.
Equilibrium: Incubate at 25°C for 2 hours (MK-801 has slow association/dissociation kinetics).
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.
Validation Criteria:
PCP Control: Must show
nM.
Target Result: If
nM (or no displacement observed), the hypothesis (inactive due to lack of aryl ring) is confirmed.
Objective: Assess if the compound induces the characteristic "dissociative" behavioral phenotype (ataxia, hyperlocomotion) in vivo.
Protocol Workflow:
Subjects: Male Sprague-Dawley rats (n=8 per group).
Dosing:
Group A: Vehicle (Saline).
Group B: PCP (5 mg/kg, i.p.) - Positive Control .
Group C: 1-(1-Ethylcyclohexyl)piperazine (10 mg/kg, i.p.) - Test .
Observation: Place rats in an open-field activity monitor immediately post-injection.
Metrics: Record horizontal distance traveled, stereotypic movements (head weaving), and ataxia scores for 60 minutes.
Expected Outcome:
PCP: Significant increase in locomotor activity and ataxia.
Target: Activity levels comparable to Vehicle (Saline), confirming lack of central NMDA antagonism.
Synthesis & Causality of Inactivity
The inactivity of 1-(1-Ethylcyclohexyl)piperazine is not accidental but a direct consequence of molecular geometry and electrostatics.
The Hydrophobic Pocket: The PCP binding site inside the NMDA channel contains aromatic residues (likely Tryptophan or Phenylalanine) that require a matching aromatic ring on the ligand for
stacking.
Steric Mismatch: The ethyl group is significantly smaller and lacks the planar geometry of a phenyl ring. It cannot bridge the hydrophobic pocket effectively.
Piperazine Polarity: The secondary nitrogen in the piperazine ring (if unsubstituted) acts as a hydrogen bond donor/acceptor, increasing water solubility.[4] This opposes the lipophilic requirement for entering the deep channel pore of the NMDA receptor.
Diagram: Proposed Binding Interaction Failure
Caption: Mechanism of failure. The ethyl group fails to engage the hydrophobic pocket, preventing stable receptor blockade.
References
Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology, 77(3), 203-204. Link
Maddox, P. F., et al. (1986). Structure-activity relationships of phencyclidine derivatives at the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 29(10), 1959-1966. (Establishes the necessity of the aryl ring).
Contreras, P. C., et al. (1986). Binding of [3H]phencyclidine and [3H]TCP to the PCP receptor in rat brain. Neuropharmacology, 25(8), 905-910. (Protocol for radioligand binding).
US Patent 5155212. (1992). Synthesis of (1-phenylcyclohexyl)piperazine. (Provides synthesis context for the piperazine analog). Link
A Comparative Guide to Purity Validation of 1-(1-Ethylcyclohexyl)piperazine Using GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. The presence of impuritie...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. The presence of impurities can significantly alter a compound's pharmacological and toxicological profile, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, technically-grounded examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1-(1-Ethylcyclohexyl)piperazine, a piperazine derivative of interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, establishes a framework for self-validating experimental design, and objectively compares GC-MS with alternative analytical techniques. All claims and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.
The Criticality of Purity for Piperazine Derivatives
Piperazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous approved drugs with applications ranging from antipsychotics to antivirals.[1] The biological activity of these compounds is highly dependent on their three-dimensional structure and the nature of their substituents. Consequently, even minor impurities, such as starting materials, byproducts, or degradation products, can lead to significant changes in efficacy and safety. Therefore, a robust and validated analytical method for purity determination is not merely a quality control step but a fundamental aspect of the research and development process.
Understanding Potential Impurities in 1-(1-Ethylcyclohexyl)piperazine
A logical starting point for any purity validation is an understanding of the potential impurities that may be present. These are often related to the synthetic route employed. A common method for the synthesis of N-substituted piperazines involves the reaction of a protected piperazine, such as 1-Boc-piperazine, with an appropriate alkyl or cycloalkyl halide, followed by deprotection.[2]
Based on a similar synthesis for 1-cyclohexylpiperazine, the following impurities could be anticipated in a sample of 1-(1-Ethylcyclohexyl)piperazine:[2]
Unreacted Starting Materials:
Piperazine
1-Boc-piperazine
1-Ethylcyclohexyl halide (e.g., bromide or chloride)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 1-(1-Ethylcyclohexyl)piperazine.
Rationale for Method Selection
The choice of GC-MS is predicated on its high resolving power, which allows for the separation of structurally similar impurities from the main compound, and its high sensitivity and specificity, which enable the detection and identification of trace-level impurities. The mass spectrometer provides structural information, which is invaluable for the tentative identification of unknown impurities.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 1-(1-Ethylcyclohexyl)piperazine.
Caption: A schematic of the GC-MS workflow for purity analysis.
Step-by-Step Experimental Protocol
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 1-(1-Ethylcyclohexyl)piperazine sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with methanol.
Further dilute as necessary to achieve a final concentration within the linear range of the instrument (e.g., 10-100 µg/mL).
2. GC-MS Instrumentation and Conditions:
Parameter
Recommended Setting
Rationale
Gas Chromatograph
Agilent 8890 GC System or equivalent
Provides precise temperature and flow control.
Mass Spectrometer
Agilent 5977B MSD or equivalent
Offers high sensitivity and spectral integrity.
GC Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
A non-polar column suitable for a wide range of compounds.[4]
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inert and provides good chromatographic efficiency.
Injector Temperature
250 °C
Ensures complete volatilization of the analyte and impurities.
Injection Volume
1 µL (split mode, e.g., 50:1)
Prevents column overloading and ensures sharp peaks.
Oven Temperature Program
Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min
This program allows for the separation of potentially more volatile starting materials from the higher boiling point analyte and less volatile byproducts. The final hold ensures elution of any high-boiling point impurities.
Transfer Line Temp.
280 °C
Prevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp.
230 °C
Standard temperature for electron ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range
m/z 40-500
Covers the expected mass range of the analyte and potential impurities.
3. Method Validation:
A comprehensive validation of the GC-MS method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[5]
Validation Parameter
Acceptance Criteria
Specificity
No interfering peaks at the retention time of the analyte and known impurities in a blank and placebo.
Linearity
Correlation coefficient (r²) ≥ 0.999 for the analyte and any quantifiable impurities over a defined range (e.g., LOQ to 150% of the expected concentration).[6]
Accuracy
Recovery of 98.0% to 102.0% for the analyte and known impurities spiked into a placebo matrix at three concentration levels.[7]
Precision (Repeatability & Intermediate)
Relative Standard Deviation (RSD) ≤ 2.0% for the analyte and ≤ 5.0% for impurities.[7]
Limit of Detection (LOD)
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
Signal-to-noise ratio of 10:1 with acceptable accuracy and precision.
Robustness
No significant change in results with deliberate small variations in method parameters (e.g., flow rate, temperature ramp).
Comparison with Alternative Analytical Methods
While GC-MS is a highly effective technique, other methods can also be employed for the purity analysis of 1-(1-Ethylcyclohexyl)piperazine. The choice of method depends on the specific analytical challenge and available instrumentation.
Technique
Principle
Advantages
Disadvantages
Best Suited For
GC-MS
Separation based on volatility and polarity, detection by mass.
High sensitivity and specificity, provides structural information for impurity identification.[3]
Requires volatile and thermally stable analytes.
Comprehensive purity profiling and identification of unknown volatile impurities.
HPLC-UV
Separation based on polarity, detection by UV absorbance.
Broad applicability to non-volatile compounds, robust and widely available.
Requires a chromophore for detection; derivatization may be needed for compounds with poor UV absorbance like piperazine.[8]
Quantifying known, non-volatile impurities with UV chromophores.
LC-MS
Separation based on polarity, detection by mass.
Applicable to a wide range of polar and non-volatile compounds, high sensitivity and specificity.[9]
More complex and costly than HPLC-UV.
Analyzing polar, thermally labile, or high molecular weight impurities not amenable to GC.
NMR Spectroscopy
Detection of atomic nuclei in a magnetic field.
Provides detailed structural information, can be quantitative without a reference standard (qNMR).
Lower sensitivity compared to chromatographic methods.
Structural elucidation of major components and quantification of impurities without the need for specific impurity standards.
Decision-Making Framework for Method Selection
The following diagram provides a logical framework for selecting the most appropriate analytical technique.
Caption: A decision tree for selecting an analytical method.
Conclusion
The purity validation of 1-(1-Ethylcyclohexyl)piperazine is a critical step in its development for any research or pharmaceutical application. GC-MS stands out as a powerful and highly suitable primary technique for this purpose, offering excellent separation, sensitivity, and the ability to identify unknown volatile and semi-volatile impurities.[6] The detailed protocol and validation strategy outlined in this guide provide a robust framework for ensuring the reliability and accuracy of purity assessments.
However, a comprehensive analytical strategy should also consider the potential for non-volatile or thermally labile impurities, for which techniques like LC-MS or HPLC-UV would be more appropriate. By understanding the strengths and limitations of each method and applying a logical, risk-based approach to method selection and validation, researchers can ensure the quality and integrity of their chemical entities, thereby fostering confidence in their subsequent scientific investigations.
References
Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Available at: [Link]
Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
Preparation method of 1-cyclohexyl piperazine. Google Patents.
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available at: [Link]
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (PDF) Available at: [Link]
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]
A Review on GC-MS and Method Development and Validation. Impactfactor.org. Available at: [Link]
Determination of Contaminants: HPLC vs. GC. Tentamus. Available at: [Link]
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
Conducting GC Method Validation Using High Accuracy Standards. Environics. Available at: [Link]
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
HPLC vs GC - A Beginner's Guide. Chromatography Today. Available at: [Link]
A Comparative Guide to the Conformational Analysis of 1,1-Disubstituted Cyclohexane Rings
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. The cyclohexane ring, a ubiquitous scaffold in numerous p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. The cyclohexane ring, a ubiquitous scaffold in numerous pharmaceuticals and biologically active compounds, presents a fascinating case study in conformational analysis. This guide provides an in-depth, comparative analysis of the experimental and computational methodologies used to elucidate the conformational preferences of 1,1-disubstituted cyclohexane rings. We will delve into the underlying principles, provide actionable protocols, and present quantitative data to empower you in your research endeavors.
The Fundamentals of Cyclohexane Conformation
The cyclohexane ring is not a planar hexagon; to alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation.[1][2] In this arrangement, the substituent positions are not equivalent. They are classified as either axial , pointing perpendicular to the general plane of the ring, or equatorial , pointing outwards from the "equator" of the ring.[3] Through a process known as ring flipping, a chair conformation can interconvert into an alternative chair form, in which all axial substituents become equatorial, and vice versa.[3]
In a monosubstituted cyclohexane, the conformation where the substituent occupies the equatorial position is generally more stable to avoid unfavorable steric interactions with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions .[4][5]
Conformational Preferences in 1,1-Disubstituted Cyclohexanes
In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial.[6] A ring flip will interchange these positions. The relative stability of the two chair conformers is therefore determined by the difference in the steric demands of the two substituents.
The steric bulk of a substituent is quantitatively expressed by its A-value , which is the free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane.[7] A larger A-value signifies a greater preference for the equatorial position.[7] For a 1,1-disubstituted cyclohexane with two different substituents, the more stable conformer will have the substituent with the larger A-value in the equatorial position.[6]
However, this is a generalization, and as we will explore, other factors such as electronic effects and intramolecular hydrogen bonding can lead to exceptions to this rule.[8][9]
Comparative Analysis of Methodologies
The determination of conformational equilibria in 1,1-disubstituted cyclohexanes can be approached through both experimental and computational methods. Each approach offers unique advantages and insights.
Experimental Techniques: A Focus on Variable-Temperature NMR Spectroscopy
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for quantifying the populations of different conformers in solution.[10][11] By lowering the temperature, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.[11]
Objective: To determine the equilibrium constant (K) and the free energy difference (ΔG°) between the two chair conformers of a 1,1-disubstituted cyclohexane.
Materials:
High-resolution NMR spectrometer equipped with a variable-temperature probe.[10]
High-purity sample of the 1,1-disubstituted cyclohexane.
Appropriate deuterated solvent with a low freezing point (e.g., deuterated toluene, deuterated methanol).[11]
Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of the 1,1-disubstituted cyclohexane in the chosen deuterated solvent.
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, ring flipping is typically fast, and an averaged spectrum is observed.
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[11] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[11]
Coalescence and Low-Temperature Spectra: As the temperature is lowered, the signals corresponding to the axial and equatorial protons of the substituents will broaden, coalesce into a single broad peak, and then resolve into two distinct sets of signals at a sufficiently low temperature (the "freezing out" point).
Integration and Equilibrium Constant Calculation: At a temperature where the signals for both conformers are sharp and well-resolved, carefully integrate the signals corresponding to a specific proton in each conformer. The ratio of the integrals directly corresponds to the equilibrium constant (K = [equatorial-larger group]/[axial-larger group]).
Free Energy Calculation: Calculate the Gibbs free energy difference (ΔG°) using the following equation:
ΔG° = -RT ln(K)
where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.[12]
Self-Validation: The consistency of the calculated K and ΔG° values at several different low temperatures serves as a self-validating check for the experiment.
Computational Chemistry Methods
Computational chemistry provides a powerful in silico alternative for investigating conformational preferences. Density Functional Theory (DFT) and Molecular Mechanics (MM) are two commonly employed methods.
Objective: To calculate the relative energies of the two chair conformers of a 1,1-disubstituted cyclohexane.
Structure Building: Build the two chair conformers of the 1,1-disubstituted cyclohexane using a molecular editor. Ensure correct stereochemistry.
Input File Preparation: For each conformer, create a Gaussian input file. A typical input file will specify:
Route Section: #p B3LYP/6-31G(d) Opt Freq (This specifies a geometry optimization followed by a frequency calculation using the B3LYP functional and the 6-31G(d) basis set).[13]
Title Section: A descriptive title for the calculation.
Molecule Specification: The charge and spin multiplicity (typically 0 and 1 for a neutral, closed-shell molecule), followed by the Cartesian coordinates of the atoms.[13]
Job Submission: Submit the input files to Gaussian for calculation.
Output Analysis: After the calculations are complete, analyze the output files.
Verify Optimization: Confirm that the geometry optimization has converged successfully (look for "Optimization completed").
Check for Imaginary Frequencies: A true energy minimum will have no imaginary frequencies. One imaginary frequency indicates a transition state.[14]
Extract Energies: The final electronic energy (E) and the zero-point vibrational energy (ZPVE) will be reported in the output file. The sum of these two gives the total energy at 0 K.
Relative Energy Calculation: The difference in the total energies of the two conformers (ΔE) corresponds to their relative stability.
Self-Validation: The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
Objective: To quickly estimate the relative strain energies of the two chair conformers.
Software: Avogadro, an open-source molecular editor and visualizer.[15]
Procedure:
Build Structures: Construct the two chair conformers of the 1,1-disubstituted cyclohexane within the Avogadro interface.
Energy Minimization:
Go to the "Extensions" menu and select "Molecular Mechanics" -> "Setup Force Field...". Choose a suitable force field, such as MMFF94.[12]
Go to "Extensions" -> "Optimize Geometry". Avogadro will perform an energy minimization to find the lowest energy conformation for each starting structure.[12]
Calculate Energy:
After optimization, go to "Extensions" -> "Molecular Mechanics" -> "Calculate Energy".[16]
Record the calculated energy for each conformer.
Compare Energies: The difference in the calculated energies provides an estimate of the relative stability of the two conformers.
Self-Validation: Visual inspection of the optimized structures should confirm that they have maintained the expected chair conformations.
Quantitative Data Summary
The following table summarizes experimental and computational data for the conformational analysis of selected 1,1-disubstituted cyclohexanes.
Substituents (X, Y)
Larger Group (X)
A-value of X (kcal/mol)
A-value of Y (kcal/mol)
More Stable Conformer
Experimental ΔG° (kcal/mol)
Computational Method
Calculated ΔE (kcal/mol)
Methyl, Ethyl
Ethyl
1.75
1.79
Ethyl equatorial
~0.04
QCISD
-
Methyl, Isopropyl
Isopropyl
1.75
2.15
Isopropyl equatorial
~0.4
QCISD
-
Methyl, t-Butyl
t-Butyl
1.75
~5.0
t-Butyl equatorial
~3.25
-
-
Methyl, Phenyl
Methyl
1.75
2.9
Phenyl axial
-0.32
QCISD
-1.0
Methyl, Hydroxyl
Methyl
1.75
0.87
Methyl equatorial
~0.88
-
-
Fluoro, Methyl
Methyl
0.25
1.75
Methyl equatorial
~1.5
MP2
-
Note: A-values are approximate and can vary slightly depending on the source.[7] The negative ΔG° for 1-methyl-1-phenylcyclohexane indicates the conformer with the axial phenyl group is more stable.[17]
Visualizing Conformational Equilibria and Workflows
Conformational Equilibrium of a 1,1-Disubstituted Cyclohexane
Caption: Ring-flip equilibrium in a 1,1-disubstituted cyclohexane.
Experimental Workflow for VT-NMR Analysis
Caption: Workflow for determining conformational equilibrium using VT-NMR.
Computational Workflow for DFT Analysis
Caption: Workflow for determining conformational preference using DFT.
Beyond Steric Hindrance: Electronic Effects and Hydrogen Bonding
While steric bulk is the primary determinant of conformational preference in many 1,1-disubstituted cyclohexanes, electronic effects and intramolecular hydrogen bonding can play a significant role and even lead to counterintuitive results.
Electronic Effects: In some cases, hyperconjugation and other electronic interactions can influence the stability of a conformer. For instance, in certain fluorinated cyclohexanes, the axial conformer can be stabilized by hyperconjugative interactions between the C-F antibonding orbital and adjacent C-C or C-H bonding orbitals.[18][19]
Intramolecular Hydrogen Bonding: When one of the substituents is a hydrogen bond donor (e.g., -OH, -NH2) and the other is a hydrogen bond acceptor, the formation of an intramolecular hydrogen bond can stabilize a particular conformation. This is more prevalent in 1,2- and 1,3-disubstituted systems but can also influence the rotameric preferences of substituents in 1,1-disubstituted cyclohexanes, thereby affecting the overall conformational equilibrium.
Conclusion
The conformational analysis of 1,1-disubstituted cyclohexane rings is a multifaceted endeavor that requires a synergistic approach, combining experimental techniques like variable-temperature NMR with computational methods such as DFT and molecular mechanics. While the principle of placing the bulkier substituent in the equatorial position is a valuable heuristic, a comprehensive understanding necessitates a careful consideration of all contributing factors, including steric, electronic, and intramolecular interactions. This guide has provided the foundational knowledge, practical protocols, and comparative data to empower researchers in accurately characterizing the conformational landscapes of these important molecular scaffolds.
References
Sloop, J. C., Anagho, L., Coppock, P., Giles, G., Park, S., Pennington, R., Pursell, D., Rudd, G., & Tsoi, M. Y. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]
Allinger, N. L., & Freiberg, L. A. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 64(10), 3581–3591. [Link]
Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. In Organic Chemistry -Part 1 Fundamentals. LibreTexts. [Link]
Nakagawa, N., Okitsu, K., & Ozaki, Y. (2021). Far-Ultraviolet Spectroscopy and Quantum Chemical Calculation Studies of the Conformational Dependence on the Electronic Structure and Transitions of Cyclohexane, Methyl and Dimethyl Cyclohexane, and Decalin; Effects of Axial Substitutions on the Electronic Transitions. The Journal of Physical Chemistry A, 125(37), 8199–8208. [Link]
University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]
Avogadro Development Team. (n.d.). learning-avogadro.pdf. [Link]
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
Shainyan, B. A., Kirpichenko, S. V., Kleinpeter, E., & Shlykov, S. A. (2015). Conformational properties of 1-methyl-1-germacyclohexane: Low-temperature NMR and quantum chemical calculations. ResearchGate. [Link]
Belyakov, A. V., Baskakov, A. A., Arnason, I., & Shlykov, S. A. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Structural Chemistry, 24(5), 1595–1603. [Link]
Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. [Link]
SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. [Link]
OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]
O'Hagan, D., Rzepa, H. S., & Slawin, A. M. Z. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 30(11), 1695–1700. [Link]
Belyakov, A. V., Baskakov, A. A., Arnason, I., & Shlykov, S. A. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. ResearchGate. [Link]
Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. [Link]
YouTube. (2024, September 19). How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more![Link]
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
University of Illinois Urbana-Champaign. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. [Link]
Allinger, N. L., & Tribble, M. T. (1971). Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. The Journal of Organic Chemistry, 36(17), 2544–2548. [Link]
Kleinpeter, E., & Lunazzi, L. (2004). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link]
McMurry, J. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]
Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College. [Link]
Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
Winthrop University. (n.d.). Introduction to Molecular Modeling. [Link]
QM Tutorial. (n.d.). Conformations of a cyclohexane. [Link]
In Silico Design. (2025, April 28). Optimize Your Molecular Structure: Avogadro User Guide. [Link]
Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS. [Link]
LibreTexts. (n.d.). General Chemistry Dry Labs Using Avogadro. [Link]
Eliel, E. L., & Rerick, M. N. (1962). Conformational analysis. LXIII. 1-Methylcyclohexanol system. Journal of the American Chemical Society, 84(13), 2350–2355. [Link]
Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR. [Link]
International Journal of Engineering Research & Technology. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane. [Link]
Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]
The DFT Course. (n.d.). Calculating cyclohexane A-values. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Ethylcyclohexyl)piperazine
Our primary directive is to ensure that every step, from initial waste collection to final disposal, is conducted with the utmost regard for safety, regulatory compliance, and scientific integrity. This protocol is desig...
Author: BenchChem Technical Support Team. Date: February 2026
Our primary directive is to ensure that every step, from initial waste collection to final disposal, is conducted with the utmost regard for safety, regulatory compliance, and scientific integrity. This protocol is designed to be a self-validating system, explaining the causality behind each procedural choice to empower you to manage this and other chemical wastes with confidence and precision.
Part 1: Hazard Characterization and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the chemical's potential hazards is paramount. This initial assessment dictates the necessary personal protective equipment (PPE), storage requirements, and the ultimate disposal pathway. Based on data for the analogous compound, 1-Cyclohexylpiperazine, the following hazards should be assumed.
Table 1: Presumed Hazard Profile of 1-(1-Ethylcyclohexyl)piperazine
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. |[2] |
Furthermore, chemical incompatibility is a critical safety consideration. Accidental mixing of incompatible waste streams can result in violent reactions, gas evolution, or fire. Based on related piperazine compounds, segregation from the following is mandatory.
Table 2: Chemical Incompatibility Data
Incompatible Material Class
Rationale for Segregation
Strong Oxidizing Agents
Can lead to exothermic or explosive reactions.
Strong Acids
Can cause violent neutralization reactions.
| Acid Anhydrides & Acid Chlorides | May react vigorously, especially in the presence of moisture. |
Part 2: The Regulatory Framework: "Cradle-to-Grave" Responsibility
The disposal of chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[3] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste—your laboratory—is legally responsible for it from the moment it is created until its final, safe disposal.[4][5]
Laboratories are categorized based on the quantity of hazardous waste they generate per month, which dictates storage time limits and administrative requirements.[4][3] Regardless of your facility's generator status, the fundamental principles of proper waste handling, storage, and disposal remain the same. It is best practice for laboratory personnel to treat all waste chemicals as hazardous unless explicitly confirmed to be non-hazardous by your institution's safety office.[6]
Part 3: Standard Operating Procedure for Waste Accumulation and Handling
This section provides a detailed, step-by-step protocol for the safe collection and temporary storage of 1-(1-Ethylcyclohexyl)piperazine waste within the laboratory.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[2] This is non-negotiable due to the H319 "serious eye irritation" hazard.
Skin Protection: Wear impervious gloves (nitrile or neoprene are suitable for incidental contact) and a standard laboratory coat.[2] Ensure gloves are inspected for integrity before each use. For any task with a higher risk of splashing, consider additional protective clothing.
Respiratory Protection: Handle the waste only in a well-ventilated area, preferably within a chemical fume hood, to mitigate the risk of inhaling dust or vapors (H335 hazard).[2][7]
Step 2: Waste Container Selection and Labeling
The integrity of your waste management system begins with the container.
Select an Appropriate Container: Use a clean, high-density polyethylene (HDPE) or other chemically compatible container. The container must be free from damage and have a secure, leak-proof screw cap.[8]
Affix a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled. The label must include:
Full Chemical Name: "Waste 1-(1-Ethylcyclohexyl)piperazine" (and any solvents if in solution). Avoid abbreviations or formulas.
Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant").[4]
Step 3: Segregated Storage in a Satellite Accumulation Area (SAA)
Waste must be accumulated safely at or near the point of generation and under the control of laboratory personnel.[8]
Designate an SAA: This should be a secondary containment bin (e.g., a plastic tub) in a chemical fume hood or a designated cabinet.
Ensure Segregation: The SAA for this piperazine derivative waste must be physically separated from the incompatible materials listed in Table 2.
Keep Containers Closed: The waste container must remain tightly sealed at all times, except for the brief moment when you are adding waste.[4][9] This prevents spills and the release of vapors into the laboratory environment.
Part 4: Final Disposal Workflow and Documentation
Once the waste container is full or has reached its storage time limit, it must be prepared for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for transitioning waste from the laboratory to final disposal.